7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid
Overview
Description
7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .
Synthesis Analysis
A simple and practical four-step protocol for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides has been developed . The synthesis starts with transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones followed by cyclisation with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .Molecular Structure Analysis
The structural motif of Pyrazolo[1,5-a]pyrimidine (PP) is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
The molecular weight of 7-Bromopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is 242.03 .Scientific Research Applications
Synthesis Improvements
Catalano et al. (2015) developed a 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate allowing for the direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffold, improving synthesis particularly when incorporating unique 3-aryl and 7-amino substituents (Catalano et al., 2015).
Regioselective Synthesis
Drev et al. (2014) explored the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, achieving regioselectivity tunable by the carboxy function, thus providing a method for synthesizing 1- and 4-substituted derivatives (Drev et al., 2014).
Electrophilic Substitution Studies
Atta (2011) conducted a study on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines, elucidating reactions with electrophilic reagents and offering insights into the synthesis of 6-substituted derivatives (Atta, 2011).
Microwave-Assisted Synthesis
Ming et al. (2005) presented a method for synthesizing 7-aryl-3-cyanopyrazolo[1,5-a]pyrimidines under microwave irradiation, demonstrating an efficient and convenient approach (Ming et al., 2005).
Suzuki–Miyaura Cross-Coupling
Jismy et al. (2021) developed an efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives via the Suzuki–Miyaura cross-coupling reaction, enhancing the versatility in synthesizing pyrazolo[1,5-a]pyrimidine derivatives (Jismy et al., 2021).
Palladium-Catalyzed Synthesis
Majo et al. (2003) investigated an efficient palladium-catalyzed synthesis of 3-arylpyrazolo[1,5-a]pyrimidines, contributing to the development of potent CRHR1 antagonists (Majo et al., 2003).
Hepatitis C Virus Inhibitor
Hwang et al. (2012) described a novel 7-aminopyrazolo[1,5-a]pyrimidine derivative as a potent inhibitor of the hepatitis C virus, highlighting the compound's pharmaceutical potential (Hwang et al., 2012).
Phosphodiesterase Inhibitors
Novinson et al. (1975) synthesized and screened 3-substituted 5,7-dialkylpyrazolo[1,5-a]pyrimidines as cAMP phosphodiesterase inhibitors, offering insights into enzyme inhibition (Novinson et al., 1975).
Mechanism of Action
Future Directions
Pyrimidine, a privileged scaffold, is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .
properties
IUPAC Name |
7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-2-9-6-4(7(12)13)3-10-11(5)6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIXWFNFHMASCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C(=O)O)N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215037 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1363381-50-3 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501215037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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